1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
1-[1-(2-chloro-4-fluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-7(15)6-14-8(2)10-4-3-9(13)5-11(10)12/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
KXUCXTQEFUBHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-chloro-4-fluoroacetophenone with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced amine .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol may exhibit antidepressant properties. The compound's structural characteristics suggest that it could interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study involving derivatives of this compound showed significant activity in animal models of depression, demonstrating an increase in serotonin levels in the brain, which is crucial for mood regulation.
Antitumor Activity
The compound has been evaluated for its potential antitumor effects. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HT29 (Colon Cancer) | < 5 | Significant growth inhibition |
| MCF7 (Breast Cancer) | < 10 | Induced apoptosis |
Research Findings : In vitro assays demonstrated that the compound could reduce cell viability in cancer cells significantly, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It is hypothesized that the modulation of sigma receptors may contribute to its protective effects against neuronal damage.
Example Study : In a rodent model of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function, indicating its potential therapeutic role.
Biological Mechanisms
The biological activity of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol is thought to involve:
- Sigma Receptor Modulation : Interaction with sigma receptors can influence various intracellular signaling pathways, leading to neuroprotective and antidepressant effects.
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | Mechanism | Reference |
|---|---|---|---|
| Antidepressant | Animal Models | Serotonin reuptake inhibition | [Source Needed] |
| Antitumor | HT29, MCF7 | Apoptosis induction | [Source Needed] |
| Neuroprotective | Rodent Models | Sigma receptor modulation | [Source Needed] |
Mechanism of Action
The mechanism of action of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
- Structure: Propan-2-ol core with indolyloxy and methoxyphenoxyethylamino groups.
- Activity: Exhibits α1-adrenolytic activity, with enantiomers showing differential potency (e.g., (S)-enantiomer has higher α1-blocking activity) .
- Comparison : The methoxy and indolyl groups confer selectivity for α1-adrenergic receptors, contrasting with the target compound’s halogenated aromatic ring, which may favor β-adrenergic interactions.
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(3,6-difluoro-9H-carbazol-9-yl)propan-2-ol (WK-12)
- Structure : Carbazole and indolyl substitutions on propan-2-ol.
- Activity : DNMT1 inhibitor, targeting epigenetic regulation rather than adrenergic pathways .
- Comparison : The carbazole moiety introduces a planar aromatic system, enabling DNA interaction, unlike the target compound’s halogenated phenyl group optimized for receptor binding.
Betaxolol Hydrochloride
- Structure: Cyclopropylmethoxyethylphenoxy group with isopropylamino substitution.
- Activity : Selective β1-adrenergic blocker used in hypertension and glaucoma .
- Comparison: The isopropylamino group enhances β1 selectivity, while the target compound’s phenethylamino group may alter receptor subtype specificity.
1-((4-Chlorophenethyl)amino)propan-2-ol
- Structure: 4-Chlorophenethylamino substitution.
- Application : Impurity in Lorcaserin synthesis, indicating structural relevance in serotonergic agents .
- Comparison : The single chloro substitution vs. 2-chloro-4-fluoro in the target compound may reduce steric hindrance, affecting binding kinetics.
Structural Features Influencing Activity
| Feature | Target Compound | Analogues | Impact on Activity |
|---|---|---|---|
| Aromatic Substituents | 2-Chloro-4-fluorophenyl | Indolyl (A), Carbazole (B), Methoxyphenyl (A), 4-Chlorophenyl (D) | Halogens increase lipophilicity and receptor affinity; heterocycles (A, B) alter target selectivity. |
| Amino Group | Phenethylamino | Methoxyphenoxyethyl (A), Isopropyl (C), Carbazol-ethyl (B) | Ethylamino chain length and substituents (e.g., methoxy) modulate receptor engagement. |
| Backbone | Propan-2-ol | Propan-2-ol (all analogs) | Essential for hydrogen bonding to adrenergic receptors; conserved across analogs. |
Pharmacological and Pharmacokinetic Differences
Receptor Selectivity :
- The target compound’s halogenated aromatic ring may favor β-adrenergic over α1 receptors compared to indolyl/methoxy-substituted analogs .
- Betaxolol’s cyclopropylmethoxy group enhances β1 selectivity, while the target compound’s substituents could broaden or shift receptor interactions.
Therapeutic Applications: Adrenolytic analogs (A, C) treat cardiovascular conditions, whereas carbazole derivatives (B) target epigenetic enzymes, highlighting scaffold-driven diversity.
Biological Activity
1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol, also known as a specific analog of fluconazole derivatives, is a compound that has garnered attention for its potential biological activities. Its structural characteristics, particularly the presence of a chloro and fluorine substituent on the phenyl ring, suggest unique interactions with biological targets. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.
- Molecular Formula: CHClFNO
- Molecular Weight: 231.69 g/mol
- CAS Number: 1158053-78-1
The biological activity of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol is primarily attributed to its interaction with specific enzymes or receptors. The unique structural features allow for enhanced binding affinity, which can lead to altered biological responses. The compound has been studied for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol exhibit significant antimicrobial properties. For instance, studies have shown that fluconazole analogs demonstrate efficacy against various strains of fungi, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds often range from 8 to 64 µg/mL against resistant strains, suggesting strong antifungal activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while exhibiting less effect on pulmonary adenocarcinoma (A549) cells. In vitro assays revealed that treatment with the compound resulted in a significant reduction in cell viability (39.8% in Caco-2 cells), indicating its potential as an anticancer agent .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are applicable for 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol, and how can stereochemical control be achieved?
- Methodology : Use nucleophilic substitution or reductive amination to introduce the ethylamino group. For stereochemical control, employ chiral catalysts (e.g., BINAP-metal complexes) or chiral resolution via diastereomeric salt formation. Intermediate characterization with chiral HPLC or polarimetry is critical .
- Optimization : Monitor reaction kinetics under varying temperatures and solvent polarities (e.g., DMF vs. THF) to minimize racemization.
Q. How can the purity of this compound be validated using spectroscopic techniques?
- Methodology : Combine / NMR to confirm substituent positions (e.g., 2-chloro-4-fluorophenyl group). Use high-resolution mass spectrometry (HRMS) for molecular weight verification. IR spectroscopy can identify hydroxyl and secondary amine functional groups .
- Advanced Tip : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
Q. What are the recommended protocols for solubility testing in preclinical studies?
- Methodology : Use a tiered approach: (1) Screen in DMSO for stock solutions; (2) Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with sonication; (3) Quantify via UV-Vis spectroscopy or HPLC. Include surfactants (e.g., Tween-80) if precipitation occurs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence β-adrenergic receptor binding affinity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using β-adrenoceptor crystal structures (PDB: 4BVN). Compare binding energies of 2-chloro-4-fluoro derivatives with other halogenated analogs. Validate via radioligand displacement assays using -CGP 20712A .
- Data Contradictions : Address discrepancies in IC values by standardizing cell lines (e.g., CHO-K1 vs. HEK293) and assay buffers.
Q. What metabolic pathways are predicted for this compound, and how can reactive metabolites be identified?
- Methodology : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes. Detect reactive intermediates (e.g., quinone imines) using glutathione trapping assays .
- Advanced Tip : Apply computational tools (e.g., Meteor Nexus) to predict Phase I/II metabolites.
Q. How does the compound’s stability under accelerated storage conditions inform formulation design?
- Methodology : Conduct stress testing at 40°C/75% RH for 6 months. Monitor degradation via stability-indicating HPLC (e.g., C18 column, gradient elution). Identify degradation products (e.g., oxidative deamination) using HRMS. Optimize formulations with antioxidants (e.g., BHT) or lyophilization .
Q. What in vitro models best elucidate its cardiotoxic potential?
- Methodology : Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess arrhythmia risk (via patch-clamp electrophysiology). Measure hERG channel inhibition (IC) using automated patch-clamp systems .
Cross-Disciplinary Applications
Q. Can this compound serve as a scaffold for dual-acting β-blocker/antioxidant hybrids?
- Methodology : Conjugate with phenolic antioxidants (e.g., curcumin) via ester linkages. Evaluate radical scavenging activity (DPPH assay) and β-receptor antagonism (cAMP inhibition). Assess cytotoxicity in HepG2 cells .
Q. What computational approaches predict its environmental persistence and ecotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
